DNA intercalator 3
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Overview
Description
DNA intercalator 3 is a compound that inserts itself between the base pairs of deoxyribonucleic acid (DNA) molecules
Preparation Methods
The synthesis of DNA intercalator 3 typically involves the creation of planar aromatic compounds that can fit between the base pairs of DNA. One common synthetic route involves the use of Heck cross-coupling reactions to form the aromatic core of the intercalator . Industrial production methods often involve large-scale organic synthesis techniques, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
DNA intercalator 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the intercalator, potentially enhancing its binding affinity to DNA.
Reduction: Reduction reactions can alter the electronic properties of the intercalator, affecting its interaction with DNA.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically modified versions of the intercalator with altered binding properties.
Scientific Research Applications
DNA intercalator 3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DNA intercalator 3 involves its insertion between the base pairs of DNA. This intercalation process causes structural changes in the DNA, such as unwinding and lengthening of the double helix . These changes inhibit the normal function of DNA, preventing processes like transcription and replication. The molecular targets of this compound include the DNA itself and various proteins involved in DNA processing .
Comparison with Similar Compounds
DNA intercalator 3 can be compared to other well-known DNA intercalators, such as:
Ethidium bromide: A commonly used DNA stain that intercalates between base pairs and fluoresces under ultraviolet light.
Doxorubicin: An anticancer drug that intercalates into DNA and inhibits topoisomerase II, preventing DNA replication.
Proflavine: An antiseptic that intercalates into DNA and disrupts its structure.
This compound is unique in its specific binding affinity and the structural changes it induces in DNA, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C24H21IN6 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2-(2-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C24H21IN6/c25-18-4-2-1-3-17(18)24-28-19-7-5-15(13-21(19)30-24)23-27-20-8-6-16(14-22(20)29-23)31-11-9-26-10-12-31/h1-8,13-14,26H,9-12H2,(H,27,29)(H,28,30) |
InChI Key |
KBOWGXYZGVLTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |
Origin of Product |
United States |
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